molecular formula C26H26N4O B2404615 (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 879862-31-4

(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2404615
CAS No.: 879862-31-4
M. Wt: 410.521
InChI Key: KTZILIGWXXHNJW-JVWAILMASA-N
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Description

(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H26N4O and its molecular weight is 410.521. The purity is usually 95%.
BenchChem offers high-quality (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-2-[(4-methylphenyl)methylamino]-3-[(4-methylphenyl)methyliminomethyl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-18-4-9-21(10-5-18)14-27-16-23-25(28-15-22-11-6-19(2)7-12-22)29-24-13-8-20(3)17-30(24)26(23)31/h4-13,16-17,28H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZILIGWXXHNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NCC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with various functional groups that may enhance its biological efficacy.

Research indicates that compounds similar to (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one often exhibit their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as Poly (ADP-ribose) polymerase (PARP).
  • Induction of Apoptosis : Compounds have been observed to trigger apoptotic pathways in cancer cells, leading to increased levels of cleaved PARP and activated caspases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Biological Activity Data

The biological activity of (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been evaluated in various studies. Below is a summary of key findings:

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (Breast Cancer)18PARP Inhibition
Study 2A549 (Lung Cancer)25Apoptosis Induction
Study 3HeLa (Cervical Cancer)30Cell Cycle Arrest

Case Studies

Case Study 1: Efficacy Against Breast Cancer
In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 18 µM. This effect was attributed to its ability to inhibit PARP activity and increase the cleavage of PARP, leading to enhanced apoptosis as indicated by elevated caspase-3/7 activity.

Case Study 2: Impact on Lung Cancer Cells
A549 lung cancer cells treated with the compound showed a dose-dependent decrease in viability. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • PARP Inhibition : Studies have confirmed that compounds structurally similar to (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one effectively inhibit PARP activity, which is crucial for DNA repair in cancer cells.
  • Caspase Activation : The activation of caspases in treated cancer cells suggests a robust apoptotic response, which is beneficial for therapeutic strategies aimed at inducing cell death in tumors.
  • Computational Studies : In silico analyses have provided insights into the interaction between this compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.

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